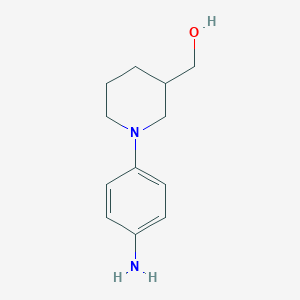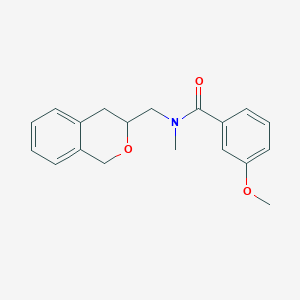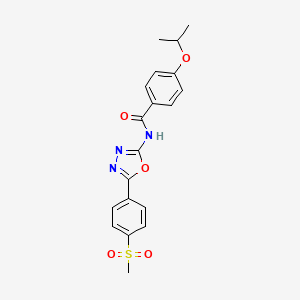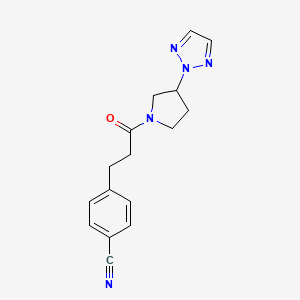![molecular formula C21H27FN4O2S B2391823 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide CAS No. 2415540-38-2](/img/structure/B2391823.png)
5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
The synthesis of 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone, followed by cyclization.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the thiomorpholinyl group: This can be done through a nucleophilic substitution reaction where the thiomorpholinyl group is attached to the pyrazole core.
Final modifications: The carboxamide group is introduced through an amidation reaction, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Amidation: The carboxamide group can participate in amidation reactions, forming new amide bonds with other compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies exploring the reactivity and stability of pyrazole derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiomorpholinyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. For example:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a naphthalenyl group instead of the thiomorpholinyl group, leading to different chemical and biological properties.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This compound features additional fluorophenyl and chlorohepta groups, which may enhance its biological activity against certain pathogens.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25-19(14-18(24-25)16-2-4-17(22)5-3-16)20(27)23-15-21(6-10-28-11-7-21)26-8-12-29-13-9-26/h2-5,14H,6-13,15H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNMIQREVOEJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
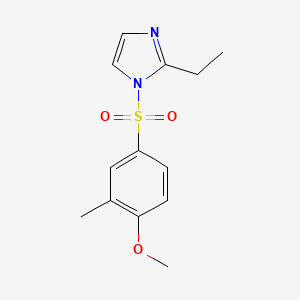

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)
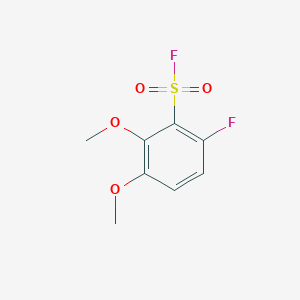
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
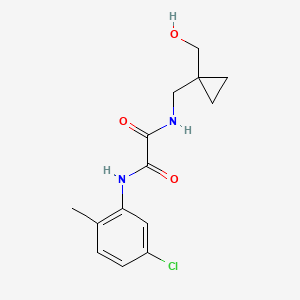
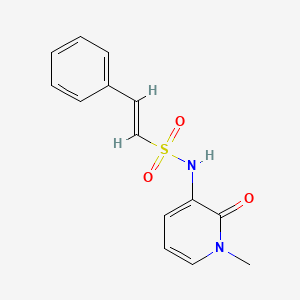
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
